(5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorobenzyl group, and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a suitable amine with a carbonyl compound under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazolidine intermediate.
Formation of Benzylidene Moiety: The benzylidene moiety is formed by the condensation of a benzaldehyde derivative with the thiazolidine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols); typically carried out in polar solvents under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
(5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Modulate Receptors: Interact with cellular receptors, influencing signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in certain cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetoacetate: A widely used chemical intermediate with similar structural features.
Fluorine Compounds: Share some chemical reactivity with the thiazolidinedione compound.
Uniqueness
(5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C25H20ClNO3S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H20ClNO3S/c1-17-5-4-6-19(13-17)16-30-22-8-3-2-7-20(22)14-23-24(28)27(25(29)31-23)15-18-9-11-21(26)12-10-18/h2-14H,15-16H2,1H3/b23-14- |
InChI Key |
IVVOWPYCRDQNJB-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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